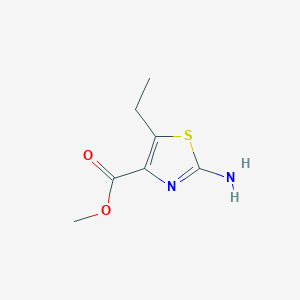

Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-4-5(6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAXMSUPTGGVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353265 | |

| Record name | methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28942-54-3 | |

| Record name | methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the preparation of 2-aminothiazole derivatives.[1][2] This document outlines a detailed experimental protocol, presents expected characterization data in a structured format, and includes visualizations of the synthetic and characterization workflows.

Synthesis of this compound

The synthesis of the title compound can be achieved through a one-pot reaction involving the bromination of a β-ketoester followed by cyclization with thiourea.[3] This approach is efficient and simplifies the operational procedures by avoiding the isolation of the intermediate α-bromo-β-ketoester.[3]

Reaction Scheme:

The overall reaction involves the reaction of methyl 2-ethyl-3-oxobutanoate with a brominating agent, such as N-bromosuccinimide (NBS), to form the α-bromo intermediate in situ. This is followed by the addition of thiourea, which acts as a nucleophile, leading to the cyclization and formation of the desired 2-aminothiazole ring.

Proposed Starting Materials:

-

Methyl 2-ethyl-3-oxobutanoate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Solvent (e.g., Ethanol, Tetrahydrofuran/Water mixture)

Experimental Protocol:

A plausible experimental protocol, adapted from the synthesis of similar 2-aminothiazole-4-carboxylates, is detailed below.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-ethyl-3-oxobutanoate (1.0 eq.) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Bromination: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise while stirring, maintaining the temperature below 5 °C. Allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the bromination can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, add thiourea (1.0 eq.) and heat the mixture to reflux (approximately 70-80 °C) for 3-4 hours. Monitor the reaction for the formation of the product by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. The filtrate can be concentrated under reduced pressure to remove the solvent. The residue is then treated with a base, such as aqueous ammonia or sodium bicarbonate solution, to neutralize any acid and precipitate the free base of the product.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Table 1: Proposed Reaction Parameters

| Parameter | Value/Condition |

| Starting Material | Methyl 2-ethyl-3-oxobutanoate |

| Reagents | N-Bromosuccinimide, Thiourea |

| Solvent | Tetrahydrofuran/Water or Ethanol |

| Reaction Temperature | 0 °C to Reflux (70-80 °C) |

| Reaction Time | 5-7 hours |

| Purification Method | Recrystallization |

Synthetic Workflow Diagram:

Characterization

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques. The expected data, extrapolated from closely related compounds, are summarized below.

Table 2: Expected Characterization Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~1.2 (t, 3H, -CH₂CH₃ ), ~2.8 (q, 2H, -CH₂ CH₃), ~3.8 (s, 3H, -OCH₃ ), ~7.0-7.5 (br s, 2H, -NH₂ ) |

| ¹³C NMR | δ (ppm): ~14, ~22 (-CH₂C H₃ and -C H₂CH₃), ~51 (-OC H₃), ~110 (C5), ~145 (C4), ~162 (C=O), ~168 (C2) |

| IR Spectroscopy | ν (cm⁻¹): ~3400-3200 (N-H stretching of NH₂), ~1700 (C=O stretching of ester), ~1620 (C=N stretching of thiazole ring), ~1550 (N-H bending) |

| Mass Spectrometry | m/z: Expected [M+H]⁺ at approximately 201.06 |

| Melting Point | Expected to be in the range of 160-180 °C based on similar structures.[4] |

Characterization Workflow Diagram:

Discussion

The Hantzsch thiazole synthesis is a versatile and widely used method for the preparation of 2-aminothiazoles.[1][2] The proposed one-pot procedure offers the advantages of operational simplicity and potentially higher overall yields compared to a two-step process. The characterization of the final product is crucial to confirm its identity and purity. The expected spectroscopic data are based on the known chemical shifts and absorption frequencies for the functional groups present in the molecule. The amino group protons are expected to be broad in the ¹H NMR spectrum and may exchange with D₂O. The carbonyl stretch in the IR spectrum is a key diagnostic peak. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

This guide provides a robust framework for the successful synthesis and characterization of this compound, a valuable building block for further chemical exploration and drug discovery endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 4. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes data for closely related structural analogs to provide a robust predictive profile. Detailed experimental protocols for determining these key properties are also described.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is scarce, the properties can be estimated based on its structural analogs.

Table 1: Summary of Physicochemical Properties

| Property | Value (this compound) | Value (Analog: Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate) | Data Type |

| Molecular Formula | C₈H₁₂N₂O₂S | C₇H₁₀N₂O₂S | Calculated |

| Molecular Weight | 200.26 g/mol | 186.23 g/mol [1][2] | Calculated |

| Melting Point | Not available | 176-180 °C[2][3] | Experimental |

| Boiling Point | Predicted: 313.1±22.0 °C | Predicted: 313.1±22.0 °C[3] | Predicted |

| Solubility | Predicted: Insoluble in water[3]. Soluble in DMF, DMSO, Ethanol[3]. | Soluble in DMF, DMSO, Ethanol[3]. | Predicted/Experimental |

| pKa | Predicted: 3.90±0.10[3] | Predicted: 3.90±0.10[3] | Predicted |

| logP (Octanol/Water) | Not available | Predicted: 1.6[1] | Predicted |

Note: The properties of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate are provided as a close structural analog. The positions of the substituents on the thiazole ring are different, which will influence the exact physicochemical properties.

Synthesis and Reactivity

The synthesis of 2-aminothiazole-4-carboxylate derivatives is well-established, typically following the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea or thioamide. For the target compound, this would likely involve the reaction of a methyl 2-halo-3-oxopentanoate with thiourea.

References

"Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate" CAS number and molecular structure

An In-depth Technical Guide to 2-Aminothiazole Carboxylate Derivatives

An Important Note on Chemical Nomenclature: This guide addresses the chemical compound "Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate" (CAS Number: 7210-76-6). While the initial inquiry specified "Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate," publicly available scientific literature and chemical databases contain extensive information on the former, a structurally similar and commercially significant compound. The latter is not well-documented, suggesting a possible misnomer in the original query. This guide will focus on the well-characterized compound for which substantial data exists.

Part 1: Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

This compound is a pivotal intermediate in the synthesis of various biologically active molecules and serves as a crucial building block in medicinal and agricultural chemistry.[1] Its thiazole core is a recognized pharmacophore, contributing to a wide range of therapeutic applications, including the development of antimicrobial and anti-inflammatory agents.[1][2]

Molecular Structure and Identification

The molecular structure consists of a thiazole ring substituted with an amino group at position 2, a methyl group at position 4, and an ethyl carboxylate group at position 5.

CAS Number: 7210-76-6[3]

Molecular Formula: C₇H₁₀N₂O₂S[3]

Physicochemical Data

The following table summarizes the key quantitative properties of Ethyl 2-amino-4-methylthiazole-5-carboxylate.

| Property | Value | Reference |

| Molecular Weight | 186.23 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 176-180 °C | |

| Purity | ≥ 97% | [4] |

| SMILES | CCOC(=O)c1sc(N)nc1C | |

| InChI Key | WZHUPCREDVWLKC-UHFFFAOYSA-N |

Experimental Protocols: Synthesis

Multiple synthetic routes for Ethyl 2-amino-4-methylthiazole-5-carboxylate have been developed, with a focus on improving yield and procedural efficiency. A common and effective method is the one-pot synthesis from ethyl acetoacetate and thiourea.

One-Pot Synthesis Protocol:

-

Bromination: To a mixture of ethyl acetoacetate (1 equivalent) in a solvent system like water and tetrahydrofuran (THF) cooled to below 0°C, N-bromosuccinimide (NBS) (1.2 equivalents) is added. The reaction mixture is stirred at room temperature for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

-

Cyclization: Thiourea (1 equivalent) is then added to the reaction mixture.[2]

-

Heating: The mixture is heated to 80°C for 2 hours to facilitate the cyclization reaction, forming the thiazole ring.[2]

-

Work-up: After cooling, the product can be isolated through filtration and purified by recrystallization.[5]

This one-pot method is advantageous as it simplifies the work-up process and often results in higher overall yields compared to traditional two-step syntheses.[2] An alternative patented method involves the reaction of thiourea with ethyl 2-chloroacetoacetate in an ethanol/ethyl acetate solution in the presence of sodium carbonate, boasting a product yield of over 98%.[6]

Logical Workflow for One-Pot Synthesis

The following diagram illustrates the logical steps of the one-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Applications in Drug Development

The 2-aminothiazole ring system is a privileged scaffold in medicinal chemistry.[2] Derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate are building blocks for a variety of therapeutic agents.[2] This structural motif has been incorporated into drugs for treating allergies, hypertension, inflammation, schizophrenia, and bacterial and HIV infections.[2] Furthermore, derivatives have shown significant antileukemic activity and promising antineoplastic potential.[2] It is also a key intermediate in the synthesis of the antibiotic cefditoren pivoxil.[2]

Part 2: this compound

As requested, a search for "this compound" was conducted. However, there is a notable lack of information for this specific compound in major chemical databases and scientific literature. This suggests that it is either a very rare compound, a novel compound not yet widely reported, or a potential misnomer.

For completeness, a positional isomer, Ethyl 2-amino-5-methylthiazole-4-carboxylate , is documented with the following identifiers:

-

CAS Number: 72054-60-5[7]

-

Molecular Formula: C₇H₁₀N₂O₂S[7]

-

IUPAC Name: ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate[7]

This further highlights the importance of precise substituent placement in chemical nomenclature. Based on the available data, researchers and professionals interested in this chemical family should focus on the well-characterized "Ethyl 2-amino-4-methylthiazole-5-carboxylate" (CAS 7210-76-6) for reliable data and sourcing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97% | Fisher Scientific [fishersci.ca]

- 5. Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 [chemicalbook.com]

- 6. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 7. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]

A Technical Guide to the Biological Activities of Novel 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its versatility allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the development of potent and selective therapeutic agents.[2][4] This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory activities. The information is presented to aid researchers and professionals in the field of drug discovery and development.

Anticancer Activity

2-aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[5][6][7] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, migration, and angiogenesis.[5][8]

The in vitro anticancer activity of 2-aminothiazole derivatives is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-[(substituted)acetamido]thiazole-4-carboxylates | Panc-1 (Pancreatic) | 43.08 | [5] |

| 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives | H1299 (Lung), SHG-44 (Glioma) | 4.03 - 4.89 | [6][9] |

| 4-naphthyl-2-aminothiazole derivatives | Hep-G2 (Liver), A549 (Lung) | Not specified | [6] |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | - | 0.024 (MIC against M. tuberculosis) | [10] |

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

-

Substitution on the 2-Amino Group: Acylation of the 2-amino group with substituted benzoyl moieties, such as a 3-chlorobenzoyl group, has been shown to significantly enhance anticancer potency.[11] Aromatic substitutions on this group generally lead to better antitumor activity compared to aliphatic ones.[11]

-

Substitution on the Thiazole Ring: The introduction of substituents at the 4- and 5-positions of the thiazole ring can greatly influence the anticancer activity.[12]

-

Aryl Moieties: The presence of halogen substituents on phenyl rings attached to the 2-aminothiazole core often results in increased cytotoxic activity.[11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives and a positive control (a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).[11]

-

MTT Addition: Following the incubation period, an MTT solution is added to each well.[11]

-

Formazan Solubilization: Viable cells contain mitochondrial reductases that convert the yellow MTT to a purple formazan product. A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[11]

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity

Novel 2-aminothiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[13][14][15] Their structural framework allows for modifications that can enhance their potency and spectrum of activity.

The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-aminothiazole conjugated nitrofuran | Mycobacterium tuberculosis H37Ra | 0.27 | [16] |

| 2-aminothiazole conjugated nitrofuran | Staphylococcus aureus | 1.36 | [16] |

| N-oxazolyl- and N-thiazolylcarboxamides | Mycobacterium tuberculosis H37Ra | 3.13 | [17] |

The disk-diffusion method is a widely used technique for preliminary screening of antimicrobial activity.

-

Culture Preparation: A standardized inoculum of the test microorganism is prepared.

-

Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

-

Disk Application: Sterile filter paper disks impregnated with a known concentration of the 2-aminothiazole derivative are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Caption: General workflow for antimicrobial susceptibility testing.

Kinase Inhibitory Activity

A significant number of 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical components of cellular signaling pathways that are often dysregulated in diseases like cancer.[8][18][19]

-

Src Family Kinases: 2-aminothiazole was identified as a novel template for Src family kinase inhibitors, leading to the development of Dasatinib (BMS-354825), a pan-Src inhibitor.[8] Src kinases are involved in signaling pathways that regulate cell proliferation, survival, and motility.

-

Aurora Kinases: Certain 2-aminothiazole derivatives have shown inhibitory activity against Aurora kinases, which are key regulators of mitosis.[19][20] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.

-

Protein Kinase CK2: Aryl 2-aminothiazoles have been identified as a novel class of non-ATP-competitive, allosteric inhibitors of CK2.[18][21] CK2 is a constitutively active serine/threonine kinase involved in pro-oncogenic pathways.[18] These allosteric modulators bind to a pocket outside the ATP-binding site, stabilizing an inactive conformation of the kinase.[18]

Caption: Inhibition of kinase signaling pathways by 2-aminothiazole derivatives.

Conclusion

The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, antimicrobial, and kinase inhibitory effects, underscore its importance in medicinal chemistry. The ability to systematically modify the core structure provides a powerful tool for optimizing activity and selectivity. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and effective drugs for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

- 15. researchgate.net [researchgate.net]

- 16. Identification of novel 2-aminothiazole conjugated nitrofuran as antitubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Applications of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of derivatives of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document details the synthetic routes, experimental protocols, quantitative biological data, and explores the mechanisms of action, including key signaling pathways.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, and its derivatives can be primarily achieved through the Hantzsch thiazole synthesis or efficient one-pot methodologies.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and widely used method for the preparation of thiazole rings. For the target molecule, this involves the reaction of an α-haloketone, specifically methyl 2-chloro-3-oxopentanoate, with thiourea.

A generalized workflow for this synthesis is presented below:

One-Pot Synthesis

More recent and efficient methods involve a one-pot synthesis that combines the halogenation and cyclization steps, simplifying the procedure and often improving yields.[1][2]

A generalized workflow for a one-pot synthesis is as follows:

Experimental Protocols

General Protocol for Hantzsch Synthesis of this compound

This protocol is a generalized procedure based on established methods for similar 2-aminothiazole-4-carboxylate derivatives.

Step 1: Synthesis of Methyl 2-chloro-3-oxopentanoate [3]

-

To a solution of methyl 3-oxopentanoate (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane) in a round-bottom flask, cool the mixture to 0-5 °C using an ice bath.

-

Slowly add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 2-chloro-3-oxopentanoate, which can be used in the next step without further purification.

Step 2: Cyclocondensation with Thiourea [4]

-

Dissolve the crude methyl 2-chloro-3-oxopentanoate (1 equivalent) in ethanol in a round-bottom flask.

-

Add thiourea (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash with cold water and ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

General Protocol for One-Pot Synthesis[2]

-

To a mixture of methyl 3-oxopentanoate (1 equivalent) in a solvent system (e.g., water and THF) cooled to 0 °C, add N-bromosuccinimide (NBS) (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add thiourea (1 equivalent) to the mixture and heat to 80 °C for 2 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and add aqueous ammonia to basify.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Applications and Biological Activities

Derivatives of this compound have demonstrated a wide range of biological activities, with significant potential in drug discovery.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 2-aminothiazole derivatives against various cancer cell lines.[5][6][7] The mechanism of action often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives (IC₅₀ values)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 28 | A549 (Lung) | 8.64 | [5] |

| HeLa (Cervical) | 6.05 | [5] | |

| HT29 (Colon) | 0.63 | [5] | |

| Derivative 20 | H1299 (Lung) | 4.89 | [5] |

| SHG-44 (Glioma) | 4.03 | [5] | |

| TH-39 | K562 (Leukemia) | 0.78 | [6] |

| Compound 7c | SNB-75 (CNS) | <10 | [8] |

| Compound 17b | MCF-7 (Breast) | 1.86 | [8] |

| Dasatinib Analog | K562 (Leukemia) | <1 | [9] |

| MCF-7 (Breast) | 20.2 | [9] | |

| HT-29 (Colon) | 21.6 | [9] |

Antimicrobial Activity

The 2-aminothiazole scaffold is also a key feature in compounds with significant antibacterial and antifungal properties.[10][11]

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives (MIC values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base 2a | Staphylococcus epidermidis (MDR) | 250 | [10] |

| Pseudomonas aeruginosa (MDR) | 375 | [10] | |

| Schiff Base 2b | Staphylococcus epidermidis (MDR) | 250 | [10] |

| Pseudomonas aeruginosa (MDR) | 375 | [10] | |

| Schiff Base 2d | Staphylococcus aureus (MDR) | 250 | [10] |

| Escherichia coli (MDR) | 375 | [10] | |

| Schiff Base 2g | Staphylococcus aureus (MDR) | 250 | [10] |

| Escherichia coli (MDR) | 375 | [10] | |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H₃₇Rv | 0.06 | [12] |

| Methyl 2-amino-5-methylthiazole-4-carboxylate | Mycobacterium tuberculosis H₃₇Rv | 0.06 | [12] |

Kinase Inhibitory Activity

A primary mechanism for the anticancer effects of 2-aminothiazole derivatives is their ability to inhibit various protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival.[9][13][14]

Signaling Pathways

2-Aminothiazole derivatives have been identified as inhibitors of several key kinases. The following diagrams illustrate the general signaling pathways affected by the inhibition of these kinases.

References

- 1. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Analysis of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the heterocyclic compound, Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic and Spectrometric Data

The structural elucidation of this compound, a molecule of interest in medicinal chemistry, relies on a combination of modern analytical techniques. Although experimental data for this specific molecule is not widely published, the following sections present predicted spectroscopic and spectrometric data, which serve as a reliable reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | s | 2H | NH₂ |

| ~3.85 | s | 3H | O-CH₃ |

| ~2.80 | q | 2H | -CH₂-CH₃ |

| ~1.30 | t | 3H | -CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR) Data

The predicted broadband proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) (ppm) | Carbon Type |

| ~168 | C=O (ester) |

| ~163 | C2 (thiazole ring) |

| ~158 | C4 (thiazole ring) |

| ~115 | C5 (thiazole ring) |

| ~52 | O-CH₃ |

| ~22 | -CH₂-CH₃ |

| ~14 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1630 | Strong | N-H bend (primary amine) |

| ~1580 | Medium | C=N stretch (thiazole ring) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Electrospray Ionization (ESI), the protonated molecule is typically observed.

| m/z (Mass-to-Charge Ratio) | Ion |

| 187.06 | [M+H]⁺ |

| 209.04 | [M+Na]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic and spectrometric data for a solid organic compound like this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

The solution is then transferred to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used for acquisition.

-

Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled pulse program (e.g., zgpg30) is used.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

A background spectrum of the clean ATR crystal is recorded.

-

A small amount of the solid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

After analysis, the crystal and anvil are thoroughly cleaned with a suitable solvent (e.g., isopropanol).

Mass Spectrometry (Electrospray Ionization - ESI)

-

A stock solution of the sample is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

The stock solution is then diluted to a final concentration of approximately 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

-

The diluted sample is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

-

The mass spectrum is acquired in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of a novel chemical entity.

Caption: Logical workflow for the synthesis and structural analysis of a chemical compound.

Structure-Activity Relationship of 2-Amino-5-Carboxy-Thiazoles: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-carboxy-thiazole scaffold is a privileged structure in medicinal chemistry, prominently featured in a variety of kinase inhibitors, including the potent pan-Src family kinase inhibitor Dasatinib. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of compounds, with a focus on their role as kinase inhibitors. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and experimental workflows to facilitate further research and development in this area.

Core Structure and Pharmacophore

The fundamental 2-amino-5-carboxy-thiazole core serves as a versatile template for the design of kinase inhibitors. The 2-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The 5-carboxy group, typically derivatized as an amide or ester, provides a crucial vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the 2-amino-5-carboxy-thiazole scaffold have revealed critical insights into the structural requirements for potent kinase inhibition. The following sections and the subsequent data table summarize key SAR findings.

Substitutions at the 2-Amino Position

The 2-amino group is a critical anchor for binding to the kinase hinge region. Acylation of this amine with various moieties has been extensively explored. For instance, linking a pyrimidine ring system at this position, as seen in Dasatinib, has proven to be highly effective for potent inhibition of Src family kinases.[1] The nature of the substituent directly influences the binding affinity and selectivity profile of the compound.

Modifications of the 5-Carboxamide Group

The 5-carboxamide moiety is a key interaction point with the solvent-exposed region of the ATP-binding site. The SAR at this position is often highly dependent on the specific kinase target. For Src family kinases, bulky and hydrophobic groups are generally well-tolerated and can enhance potency. For example, the N-(2-chloro-6-methylphenyl) group in Dasatinib occupies a hydrophobic pocket, contributing significantly to its high affinity.

Quantitative SAR Data

The following table summarizes the in vitro activities of representative 2-amino-5-carboxy-thiazole derivatives against various cancer cell lines and kinases. This data provides a quantitative basis for understanding the structure-activity relationships discussed.

| Compound ID | R1 (at 2-amino) | R2 (at 5-carboxamide) | Target Cell Line/Kinase | IC50 (µM) | Reference |

| Dasatinib | 2-methyl-6-(4-(2-hydroxyethyl)piperazin-1-yl)pyrimidin-4-yl | N-(2-chloro-6-methylphenyl) | K562 | < 1 | [2] |

| MCF-7 | < 1 | [2] | |||

| HT-29 | < 1 | [2] | |||

| MDA-MB-231 | < 1 | [2] | |||

| 6d | 2-(4-methylpiperazin-1-yl)acetamido | N-(2-chloro-6-methylphenyl) | K562 | comparable to Dasatinib | [2] |

| MCF-7 | 20.2 | [2] | |||

| HT-29 | 21.6 | [2] | |||

| MDA-MB-231 | inactive | [2] | |||

| 11d | H | N-cyclopropyl | Lck | potent (sub-micromolar) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections provide protocols for the synthesis of the 2-amino-5-carboxy-thiazole core and for a key biological assay.

Synthesis of 2-Amino-N-aryl-thiazole-5-carboxamide

A common and efficient method for the synthesis of the 2-amino-5-carboxamide thiazole core involves the reaction of a β-ethoxyacrylamide with N-bromosuccinimide (NBS) followed by a one-pot treatment with thiourea.[4]

Step 1: Synthesis of (E)-N-(aryl)-3-ethoxyacrylamide To a solution of the desired aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, β-ethoxy acryloyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired (E)-N-(aryl)-3-ethoxyacrylamide.

Step 2: Synthesis of 2-Amino-N-(aryl)thiazole-5-carboxamide To a solution of the (E)-N-(aryl)-3-ethoxyacrylamide (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water at 0 °C, N-bromosuccinimide (1.1 eq) is added portion-wise. The mixture is stirred for 30 minutes. Thiourea (1.2 eq) is then added, and the reaction mixture is heated to reflux for 2-3 hours. After cooling to room temperature, the mixture is neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to yield the 2-amino-N-(aryl)thiazole-5-carboxamide.

Cell-Based Src Kinase Activity Assay

This protocol describes a cell-based assay to determine the inhibitory activity of compounds on Src kinase phosphorylation.[5]

1. Cell Culture and Treatment:

-

Seed a human cancer cell line with known Src activity (e.g., HT-29) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of the test compounds in serum-free cell culture medium.

-

Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

2. Cell Lysis:

-

After incubation, remove the treatment medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add 50 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

-

Incubate on ice for 10 minutes with gentle shaking.

3. ELISA-Based Detection of Phospho-Src:

-

Coat a high-binding 96-well ELISA plate with a capture antibody specific for total Src overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

-

Block the wells with 200 µL of blocking buffer (e.g., 5% BSA in PBS-T) for 1 hour at room temperature.

-

Wash the plate three times.

-

Add 100 µL of the cell lysates to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add 100 µL of a detection antibody specific for phosphorylated Src (pY416) conjugated to horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.

-

Wash the plate five times.

-

Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of 2N H₂SO₄.

-

Read the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of Src inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow relevant to the study of 2-amino-5-carboxy-thiazole kinase inhibitors.

Src Kinase Signaling Pathway

This diagram illustrates the central role of Src kinase in mediating downstream signaling cascades that regulate cell proliferation, survival, and migration.[6][7] Inhibition of Src by 2-amino-5-carboxy-thiazole derivatives can block these oncogenic signals.

Caption: Src Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow for Kinase Inhibitor Screening

This diagram outlines a typical workflow for screening and characterizing kinase inhibitors, from initial high-throughput screening to more detailed cellular and biochemical assays.

Caption: General Workflow for Kinase Inhibitor Discovery.

References

- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate, a pivotal heterocyclic building block in modern organic and medicinal chemistry. Due to the prevalence of its structural analog in scientific literature, this paper will focus on the closely related and extensively studied Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate , providing a comprehensive overview of its synthesis, reactivity, and diverse applications in the development of novel therapeutic agents.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various chemical transformations make it an attractive starting point for the synthesis of complex molecular architectures. Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, in particular, offers multiple reaction sites, enabling the introduction of diverse functional groups and the construction of novel heterocyclic systems. This versatility has led to its use in the development of antimicrobial, anti-inflammatory, and anticancer agents.[1][2]

Table 1: Physicochemical Properties of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

| Property | Value | Reference |

| CAS Number | 7210-76-6 | |

| Molecular Formula | C₇H₁₀N₂O₂S | |

| Molecular Weight | 186.23 g/mol | |

| Appearance | Solid | |

| Melting Point | 176-180 °C |

Synthesis of the Core Scaffold

The most common and efficient methods for the synthesis of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate are based on the Hantzsch thiazole synthesis. This typically involves the condensation of a β-ketoester with a halogenating agent, followed by cyclization with thiourea.

One-Pot Synthesis from Ethyl Acetoacetate

A practical and efficient one-pot procedure allows for the synthesis of the title compound from readily available starting materials.[3] This method avoids the isolation of the intermediate α-halo-β-ketoester, simplifying the overall process and often leading to higher yields.

References

An In-Depth Technical Guide on the Mechanism of Action of 2-Amino-1,3-Thiazole-4-Carboxylate Derivatives

Disclaimer: Specific mechanism of action studies for "Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate" are not extensively available in publicly accessible scientific literature. This guide, therefore, focuses on the broader class of 2-amino-1,3-thiazole-4-carboxylate derivatives, for which a more substantial body of research exists. The information presented here is intended to provide a comprehensive overview of the likely biological activities and mechanisms of this class of compounds for researchers, scientists, and drug development professionals.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 2-amino-1,3-thiazole-4-carboxylate have garnered significant attention for their therapeutic potential, particularly in the realm of oncology.[2] This technical guide synthesizes the current understanding of the mechanism of action of these compounds, with a focus on their anticancer and kinase inhibitory properties.

Core Mechanism of Action: Kinase Inhibition

A primary mechanism through which 2-aminothiazole derivatives exert their biological effects is the inhibition of protein kinases.[3] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 2-aminothiazole core serves as a versatile template for the design of potent and selective kinase inhibitors.[3]

1.1. Targeted Kinase Families:

Research has implicated 2-aminothiazole derivatives in the inhibition of several key kinase families involved in cancer progression:

-

Src Family Kinases: The 2-aminothiazole structure was the basis for the discovery of Dasatinib, a potent pan-Src family kinase inhibitor.[3] These kinases are involved in cell proliferation, survival, and migration.

-

Cyclin-Dependent Kinases (CDKs): Certain 2-aminothiazole derivatives have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[4] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[4]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Some derivatives have shown inhibitory activity against VEGFR-2, a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors.[5]

-

Aurora Kinases: These are serine/threonine kinases that are essential for mitosis. 2-amino thiazole derivatives have been investigated as potential inhibitors of Aurora kinases for breast cancer treatment.[6]

1.2. PI3K/Akt/mTOR Signaling Pathway:

A significant number of 2-aminothiazole-based anticancer agents target the PI3K/Akt/mTOR signaling pathway.[7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is frequently hyperactivated in human cancers.[8] By inhibiting key kinases within this cascade, such as PI3K and Akt, these compounds can effectively block downstream signaling, leading to reduced cancer cell proliferation and survival.[7]

Quantitative Data on Biological Activity

The anticancer activity of 2-aminothiazole carboxylate derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The table below summarizes some of the reported activities for this class of compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Ethyl 2-substituted-aminothiazole-4-carboxylate | RPMI-8226 (Leukemia) | 0.08 | [2] |

| 2-[(substituted)acetamido]thiazole-4-carboxylates | Panc-1 (Pancreatic) | 43.08 | [9] |

| 2-amino-thiazole-5-carboxylic acid phenylamide deriv. | K563 (Leukemia) | Comparable to Dasatinib | [10] |

| 2-amino-thiazole-5-carboxylic acid phenylamide deriv. | MCF-7 (Breast) | 20.2 | [10] |

| 2-amino-thiazole-5-carboxylic acid phenylamide deriv. | HT-29 (Colon) | 21.6 | [10] |

| Phenylamido substituted thiazole | A549 (Lung) | 8.64 | [2] |

| Phenylamido substituted thiazole | HeLa (Cervical) | 6.05 | [2] |

| Phenylamido substituted thiazole | HT29 (Colon) | 0.63 | [2] |

| Thiazolyl-thiourea derivative | HS 578T (Breast) | 0.8 | [1] |

| 4-chlorophenylthiazolyl derivative | MDA-MB-231 (Breast) | 3.52 | [5] |

| 3-nitrophenylthiazolyl derivative | MDA-MB-231 (Breast) | 1.21 | [5] |

| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 | [11] |

| Thiazole derivative 4c | HepG2 (Liver) | 7.26 | [11] |

| Thiazolidin-4-one derivative 5d | HepG2 (Liver) | 8.80 | |

| Thiazolidin-4-one derivative 5d | MCF-7 (Breast) | 7.22 |

Experimental Protocols

The evaluation of the mechanism of action of 2-aminothiazole derivatives involves a series of in vitro assays.

3.1. In Vitro Cytotoxicity Screening (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Plating: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivative for 48-72 hours.

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the insoluble formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage relative to the untreated control cells.

3.2. In Vitro Kinase Inhibition Assay:

These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the purified kinase, a specific substrate (peptide or protein), and ATP in a suitable buffer.

-

Inhibitor Addition: The 2-aminothiazole derivative is added at various concentrations to the wells.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including:

-

Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-Based Assays: Measuring the amount of ADP produced using an enzyme-coupled reaction that generates a luminescent signal.

-

Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Experimental and Drug Discovery Workflow

The discovery and development of novel 2-aminothiazole-based anticancer agents typically follow a structured workflow.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The presented methodology is based on the well-established Hantzsch thiazole synthesis, adapted for a convenient and efficient one-pot procedure. This approach avoids the isolation of intermediate α-haloketone species, thereby simplifying the experimental setup and potentially increasing overall yield. These notes also include tabulated data for reaction parameters, a proposed reaction mechanism, and expected analytical data for the target compound.

Introduction

2-Aminothiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The title compound, this compound, serves as a key intermediate for the synthesis of more complex bioactive molecules. The one-pot synthesis described herein offers an efficient route to this important scaffold from readily available starting materials.

Experimental Protocols

One-Pot Synthesis of this compound

This protocol is adapted from established procedures for similar 2-aminothiazole syntheses.

Materials:

-

Methyl 3-oxopentanoate

-

N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

-

Thiourea

-

Ethanol (absolute)

-

Saturated aqueous sodium bicarbonate solution

-

Water (deionized)

-

Ethyl acetate

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-oxopentanoate (1.0 eq) and absolute ethanol to create a 0.5 M solution.

-

Halogenation: Cool the solution in an ice bath to 0-5 °C. To the stirred solution, add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

In-situ Intermediate Formation: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the α-halogenation can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture containing the in-situ generated methyl 2-halo-3-oxopentanoate, add thiourea (1.2 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 3-5 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extraction: To the residue, add ethyl acetate and water. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Parameters for the One-Pot Synthesis

| Parameter | Value/Description | Notes |

| Starting Ketoester | Methyl 3-oxopentanoate | 1.0 equivalent |

| Halogenating Agent | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 1.1 equivalents |

| Cyclizing Agent | Thiourea | 1.2 equivalents |

| Solvent | Absolute Ethanol | Sufficient to make a 0.5 M solution of the ketoester |

| Halogenation Temp. | 0-5 °C initially, then room temperature | Control of temperature is crucial during addition |

| Halogenation Time | 1-2 hours | Monitor by TLC |

| Cyclization Temp. | Reflux (~78 °C) | |

| Cyclization Time | 3-5 hours | Monitor by TLC |

| Workup | Aqueous workup with extraction | Neutralization with bicarbonate is important |

| Purification | Recrystallization or Column Chromatography | To obtain the pure product |

Mandatory Visualizations

Reaction Scheme and Workflow

Caption: Experimental workflow for the one-pot synthesis.

Proposed Reaction Mechanism (Hantzsch Thiazole Synthesis)

Caption: Proposed mechanism of the Hantzsch thiazole synthesis.

Application Notes and Protocols: Hantzsch ThSynthesis of 2-Amino-5-Ester Thiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the preparation of thiazole derivatives. This method involves the reaction of an α-haloketone with a thioamide-containing reactant. A particularly valuable class of compounds synthesized through this route are the 2-amino-5-ester thiazoles. These molecules serve as crucial building blocks and key intermediates in the development of a wide array of pharmaceutical agents.[1][2] Their scaffold is present in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Notably, derivatives of 2-amino-5-ester thiazoles are integral to the synthesis of prominent drugs, such as the anti-cancer medication Dasatinib.[4]

This document provides detailed protocols and application notes for the synthesis of 2-amino-5-ester thiazoles via the Hantzsch reaction, with a focus on providing reproducible experimental procedures and relevant data for researchers in the field of medicinal chemistry and drug development.

Reaction Mechanism

The Hantzsch synthesis of 2-amino-5-ester thiazoles proceeds through a well-established multi-step mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of an α-halo-β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Caption: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

This section details the experimental procedures for the synthesis of ethyl 2-aminothiazole-5-carboxylate, a representative 2-amino-5-ester thiazole.

Protocol 1: One-Pot Synthesis from Ethyl Acetoacetate

This protocol outlines a one-pot procedure starting from ethyl acetoacetate.[2]

Materials:

-

Ethyl acetoacetate

-

N-bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water

-

Ammonia solution (NH₃·H₂O)

-

Ethyl acetate (for recrystallization)

Procedure:

-

To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (10.5 g, 0.06 mol) in portions.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, add thiourea (3.80 g, 0.05 mol) to the reaction mixture.

-

Heat the mixture to 80°C and maintain for 2 hours.

-

After cooling to room temperature, filter the mixture to remove any insoluble substances.

-

To the filtrate, add ammonia solution (8.0 mL).

-

Stir the resulting yellow suspension at room temperature for 10 minutes.

-

Collect the precipitate by filtration, wash with water (3 x 100 mL), and recrystallize from ethyl acetate to yield the pure product.

Protocol 2: Synthesis from Ethyl 3-Ethoxyacrylate

This protocol starts with the bromination of ethyl 3-ethoxyacrylate.[5]

Materials:

-

Ethyl 3-ethoxyacrylate

-

N-bromosuccinimide (NBS)

-

Thiourea

-

Dioxane

-

Water

-

Ammonia solution

Procedure:

-

Slowly add N-bromosuccinimide (19.6 g, 0.11 mol) to a solution of ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of water and dioxane (100 mL) at -10 °C.[5]

-

Stir the reaction mixture at room temperature for 1 hour.[5]

-

Add thiourea (7.6 g, 0.1 mol) to the mixture.[5]

-

Heat the reaction mixture to 80 °C and maintain for 1 hour.[5]

-

Cool the solution to room temperature and add ammonia solution (20 mL).[5]

-

Stir the resulting paste at room temperature for 10 minutes and then filter.[5]

-

Wash the filter cake with water and dry under vacuum to obtain the final product.[5]

Data Presentation

The following table summarizes representative yields and physical data for synthesized 2-amino-5-ester thiazoles.

| Entry | R Group | R' Group | Yield (%) | Melting Point (°C) | Reference |

| 1 | Methyl | Ethyl | 72 | 178-179 | [2] |

| 2 | Phenyl | Ethyl | 85 | 164-166 | |

| 3 | H | Ethyl | 70 | 159-163 | [5] |

Spectroscopic Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate: [2]

-

¹H NMR (CDCl₃, 400 MHz): δ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH ₃), 2.36 (s, 3H, thiazole-4-CH ₃), 4.13 (q, 2H, J = 7.0 Hz, OCH ₂CH₃), 7.69 (s, 2H, thiazole-2-NH ₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C ), 159.34 (thiazole-4-C ), 161.95 (C =O), 170.21 (thiazole-2-C ).

-

MS (m/z): 187 (M + H⁺).

Applications in Drug Development

The 2-amino-5-ester thiazole core is a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1][3] These compounds and their derivatives have been extensively investigated for various therapeutic applications.

-

Anticancer Agents: A significant application of this scaffold is in the development of anticancer drugs. For instance, 2-aminothiazole-5-carboxamide derivatives, which can be synthesized from the corresponding esters, have been designed and evaluated as potent anti-tumor agents.[1][6][7] These compounds often act as kinase inhibitors, a key target in cancer therapy. The anticancer drug Dasatinib, a potent tyrosine kinase inhibitor, contains a 2-aminothiazole-5-carboxamide moiety, highlighting the importance of this structural motif.[4]

-

Antimicrobial and Anti-inflammatory Agents: The 2-aminothiazole nucleus is also a common feature in compounds exhibiting antimicrobial and anti-inflammatory properties.[3] The ability of the thiazole ring to participate in hydrogen bonding and other molecular interactions makes it an effective pharmacophore for targeting various enzymes and receptors involved in microbial pathogenesis and inflammatory processes.

-

Building Blocks for Complex Molecules: Beyond their inherent biological activities, 2-amino-5-ester thiazoles are valuable intermediates for the synthesis of more complex and potent drug candidates. The amino and ester functionalities provide convenient handles for further chemical modifications and the introduction of diverse substituents to explore structure-activity relationships (SAR).[4]

Visualizations

Caption: General experimental workflow for Hantzsch thiazole synthesis.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

Application Notes and Protocols for Antimicrobial Screening of Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the antimicrobial screening of the novel compound "Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate." The described methods are foundational for determining the compound's efficacy against a panel of pathogenic bacteria and fungi, a critical step in the early stages of antimicrobial drug discovery.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Thiazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. "this compound" is a member of this promising class of compounds. This document outlines the standardized protocols for evaluating its in vitro antimicrobial activity, primarily focusing on the determination of the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method. While specific quantitative data for "this compound" is not yet publicly available, the data for the structurally similar compound, "Ethyl 2-amino-4-methylthiazole-5-carboxylate," is presented as a reasonable proxy to guide initial screening efforts.

Data Presentation

The antimicrobial activity of thiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values for "Ethyl 2-amino-4-methylthiazole-5-carboxylate" against a selection of bacterial and fungal strains, as determined by the serial dilution method. This data serves as a benchmark for the expected activity of "this compound."

Table 1: Antimicrobial Activity of Ethyl 2-amino-4-methylthiazole-5-carboxylate (MIC in µg/mL) [1][2]

| Test Microorganism | Strain | MIC (µg/mL) |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus | ATCC 25923 | 250 |

| Streptococcus pyogenes | - | 500 |

| Gram-Negative Bacteria | ||

| Escherichia coli | ATCC 25922 | 200 |

| Pseudomonas aeruginosa | ATCC 27853 | 1000 |

| Fungi | ||

| Candida albicans | ATCC 10231 | 500 |

| Aspergillus niger | - | 1000 |

| Aspergillus clavatus | - | 1000 |

Note: The data presented is for "Ethyl 2-amino-4-methylthiazole-5-carboxylate" and should be considered as an estimation for "this compound."

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol details the procedure for determining the MIC of "this compound" using the broth microdilution method in 96-well microtiter plates.

Materials:

-

"this compound"

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria

-

Sabouraud Dextrose Broth (SDB) for fungi

-

Bacterial and fungal test strains

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Stock Solution:

-

Dissolve a known weight of "this compound" in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare a stock solution of high concentration (e.g., 10 mg/mL).

-

Ensure the final concentration of the solvent in the test wells does not inhibit microbial growth (typically ≤1% v/v).

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile MHB or SDB to all wells of a 96-well plate.

-

Add 100 µL of the compound's stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

-

The eleventh well in each row will serve as the growth control (containing broth and inoculum but no compound), and the twelfth well will be the sterility control (containing only broth).

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Add 100 µL of the diluted inoculum to each well (except the sterility control wells).

-

-

Incubation:

-

Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control well.

-

Protocol 2: Agar Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

-

"this compound"

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial and fungal test strains

-